sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one
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Overview
Description
Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one is a complex organic compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one typically involves the reaction of pre-prepared intermediates under specific conditions. One common method involves the sequential reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a mixture of dimethylformamide (DMF) and water under stirring conditions . This reaction yields the desired product in excellent yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or selenium dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biology: It has been explored for its antimicrobial and anti-inflammatory properties.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with DNA replication and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one can be compared with other naphthyridine derivatives, such as:
- 2H-benzo[b][1,6]naphthyridin-1-one
- 1-chloro-benzo[b][1,6]naphthyridine
These compounds share similar structural features but differ in their substituents and specific biological activities
Properties
CAS No. |
61675-81-8 |
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Molecular Formula |
C24H26N4O6S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one |
InChI |
InChI=1S/2C12H12N2O.H2O4S/c2*15-12-10-7-13-6-5-8(10)9-3-1-2-4-11(9)14-12;1-5(2,3)4/h2*1-4,13H,5-7H2,(H,14,15);(H2,1,2,3,4) |
InChI Key |
HFKOFNRMGFMILP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3NC2=O.C1CNCC2=C1C3=CC=CC=C3NC2=O.OS(=O)(=O)O |
Origin of Product |
United States |
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